(5-Amino-2,4-dimethylphenyl)methanol
Overview
Description
(5-Amino-2,4-dimethylphenyl)methanol is an organic compound with the molecular formula C9H13NO It is a derivative of phenol, where the phenyl ring is substituted with amino and hydroxyl groups, along with two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-2,4-dimethylphenyl)methanol typically involves the reduction of the corresponding nitro compound. One common method is the reduction of 5-nitro-2,4-dimethylphenol using a reducing agent such as sodium borohydride (NaBH4) or catalytic hydrogenation with palladium on carbon (Pd/C) under hydrogen gas. The reaction conditions usually involve an organic solvent like ethanol or methanol, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reduction methods. The choice of reducing agent and reaction conditions may vary depending on the desired yield and purity. Catalytic hydrogenation is often preferred for large-scale production due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(5-Amino-2,4-dimethylphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: The major products include 5-amino-2,4-dimethylbenzaldehyde or 5-amino-2,4-dimethylbenzoic acid.
Reduction: The major product is 5-amino-2,4-dimethylphenylamine.
Substitution: The major products depend on the specific substitution reaction, such as 5-nitro-2,4-dimethylphenol for nitration.
Scientific Research Applications
(5-Amino-2,4-dimethylphenyl)methanol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: It is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (5-Amino-2,4-dimethylphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(5-Amino-2,4-dimethylphenyl)amine: Similar structure but lacks the hydroxyl group.
(5-Nitro-2,4-dimethylphenyl)methanol: Similar structure but has a nitro group instead of an amino group.
(5-Amino-2,4-dimethylbenzoic acid): Similar structure but has a carboxylic acid group instead of a hydroxyl group.
Uniqueness
(5-Amino-2,4-dimethylphenyl)methanol is unique due to the presence of both amino and hydroxyl groups on the phenyl ring, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its structural features make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(5-amino-2,4-dimethylphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-6-3-7(2)9(10)4-8(6)5-11/h3-4,11H,5,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBSAEXCWLRAGJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1CO)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1334148-06-9 | |
Record name | (5-amino-2,4-dimethylphenyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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